molecular formula C14H17NO2 B7456864 N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide

N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide

Cat. No. B7456864
M. Wt: 231.29 g/mol
InChI Key: IDLXROVVBKEMEG-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide, also known as DMCC, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. DMCC belongs to the family of chroman derivatives, which have been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide also induces the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. In inflammation, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide inhibits the activation of NF-kB, a transcription factor that regulates the expression of pro-inflammatory genes. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide also reduces the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide induces apoptosis and inhibits cell proliferation. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide also reduces the migration and invasion of cancer cells. In inflammation, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-kB. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide also reduces the production of ROS, which are involved in oxidative stress and inflammation. In addition, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide is stable under normal laboratory conditions and can be easily dissolved in organic solvents such as DMSO. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has also been shown to have low toxicity in vitro and in vivo, making it a suitable candidate for further preclinical and clinical studies. However, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has some limitations for lab experiments, including its low water solubility and limited availability. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide is also relatively expensive compared to other compounds, which may limit its use in large-scale experiments.

Future Directions

For N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide research include its optimization for pharmacokinetic and pharmacodynamic properties, combination with other compounds, and study for its potential effects on other diseases.

Synthesis Methods

The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide involves a multi-step process that starts with the preparation of 3,4-dihydro-2H-chromen-4-one, which is then reacted with 2-methylcyclopropanecarboxylic acid to form the final product. The yield of N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide is typically around 50%, and the purity can be increased by recrystallization. The synthesis method of N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been optimized and can be easily scaled up for industrial production.

Scientific Research Applications

N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-kB, a transcription factor that plays a key role in inflammation. In addition, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-9-8-11(9)14(16)15-12-6-7-17-13-5-3-2-4-10(12)13/h2-5,9,11-12H,6-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLXROVVBKEMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2CCOC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide

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